Mirincamycin HCl

Description

Properties

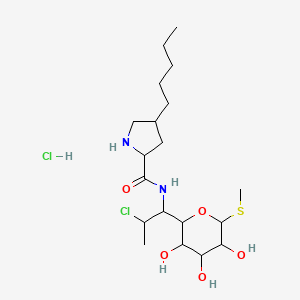

Molecular Formula |

C19H36Cl2N2O5S |

|---|---|

Molecular Weight |

475.5 g/mol |

IUPAC Name |

N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C19H35ClN2O5S.ClH/c1-4-5-6-7-11-8-12(21-9-11)18(26)22-13(10(2)20)17-15(24)14(23)16(25)19(27-17)28-3;/h10-17,19,21,23-25H,4-9H2,1-3H3,(H,22,26);1H |

InChI Key |

YQEJFKZIXMSIBY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Investigations of Mirincamycin Hcl

Established Synthetic Routes to Mirincamycin (B1218800) Isomers

The synthesis of Mirincamycin HCl and its individual isomers has been previously described in scientific literature. Notably, the Mirincamycin isomers were synthesized by Bridge Organics Co. in Vicksburg, Michigan, and subsequently provided to the Walter Reed Army Institute of Research (WRAIR) by Maldevco, Inc.. As a lincosamide antibiotic, Mirincamycin is considered an analog of clindamycin (B1669177), suggesting that synthetic approaches may share common strategies employed in the synthesis of related compounds within this class. While specific detailed synthetic pathways are not elaborated upon in the accessible literature, the successful production of distinct cis and trans isomers indicates the existence of established synthetic routes capable of generating these stereoisomers.

Synthesis of Key Intermediates for Mirincamycin Production

Detailed information regarding the specific key intermediates used in the synthesis of this compound is not extensively published in the readily available scientific snippets. However, for related compounds within the lincosamide family, such as 1′-demethyl-4′-depropyl-4′-(R)- and -(S)-n-pentylclindamycin hydrochloride, intermediates like 4-n-pentylproline have been identified as crucial in their synthesis. While this does not directly refer to this compound, it provides context for the types of complex chiral intermediates that are typically involved in the synthesis of such complex molecules. Further research into proprietary synthesis methods or specialized chemical literature would likely be required to detail specific intermediates for this compound

Preclinical Pharmacological Efficacy Studies of Mirincamycin Hcl

In Vitro Antimalarial Activity Characterization

Concentration-Dependent Inhibition of Plasmodium falciparum Strains

Mirincamycin (B1218800) HCl has demonstrated in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Studies have assessed its concentration-dependent inhibitory effects on parasite growth. Research conducted on clinical isolates from Gabon indicated that mirincamycin's cis and trans isomers are potent inhibitors of P. falciparum growth nih.gov. These isomers showed greater activity compared to comparator drugs such as clindamycin (B1669177) and doxycycline (B596269) nih.gov. While specific quantitative data for the W2 clone is limited, one study noted a more than 100-fold increase in potency against field isolates cultured ex vivo in primate plasma compared to in vitro investigations with the W2 clone nih.gov. This suggests that the in vitro environment and parasite source can influence the observed efficacy.

Comparative Inhibitory Potency against Plasmodium falciparum Clones

The in vitro activity of mirincamycin has been further characterized by examining the inhibitory potency of its different isomers against Plasmodium falciparum. In studies using clinical isolates from Gabon, the median 50% inhibitory concentrations (IC₅₀) for mirincamycin's cis and trans isomers were determined. The trans isomer exhibited slightly higher potency than the cis isomer.

| Compound/Isomer | Median IC₅0 (nM) |

| Mirincamycin (cis) | 3.2 |

| Mirincamycin (trans) | 2.6 |

| Clindamycin | 12 |

| Doxycycline | 720 |

These findings indicate that both isomers of mirincamycin possess significant antimalarial activity, with the trans isomer being marginally more potent. The data also positions mirincamycin as a more active compound than clindamycin and doxycycline against the tested P. falciparum isolates nih.gov.

In Vivo Efficacy in Rodent Malaria Models

Activity against Plasmodium berghei Liver Stages in Mice

Rodent malaria models, particularly those involving Plasmodium berghei, are crucial for evaluating the in vivo efficacy of novel antimalarial compounds. P. berghei infections in mice are utilized to assess parasite development, disease progression, and the impact of therapeutic interventions nih.govpreprints.orgscientificarchives.com. While P. berghei models are established for evaluating new chemical entities, specific data detailing the efficacy of Mirincamycin HCl against the liver stages of P. berghei in mice was not detailed in the provided sources.

Efficacy Following Different Administration Routes in Preclinical Models

Information regarding the efficacy of this compound following various administration routes in preclinical models, such as oral, intravenous, or topical, was not available in the reviewed literature.

In Vivo Efficacy in Non-Human Primate Malaria Models

Studies in non-human primate models have provided insights into the in vivo efficacy of mirincamycin. Investigations using rhesus monkeys infected with Plasmodium cynomolgi, a parasite that shares similarities with Plasmodium vivax, demonstrated that mirincamycin possesses substantial antiplasmodial activity for both prophylaxis and radical cure nih.gov. In these P. cynomolgi models, mirincamycin was found to be superior to clindamycin in both prophylactic and curative settings nih.gov. Furthermore, early studies suggested that mirincamycin could improve the hypnozoitocidal efficacy of primaquine (B1584692) in a P. cynomolgi model, potentially allowing for reduced primaquine dosages nih.gov.

Activity against Plasmodium cynomolgi in Rhesus Monkeys

Mirincamycin has demonstrated significant preclinical efficacy in primate models of malaria. In studies involving rhesus monkeys infected with Plasmodium cynomolgi, mirincamycin exhibited apparent causal prophylactic activity, suggesting its potential to prevent the establishment of infection nih.gov. Furthermore, the compound displayed intrinsic radical cure activity in this model, which targets the dormant liver stages of the parasite that can cause relapse nih.gov. In a specific experimental context, mirincamycin, when administered alongside primaquine and chloroquine (B1663885), was shown to potentiate the efficacy of primaquine's anti-hypnozoite activity following an inoculum of P. cynomolgi sporozoites nih.gov.

Comparative studies indicate that while clindamycin, a related lincosamide antibiotic, showed antimalarial efficacy in mouse models but not in the P. cynomolgi primate model, mirincamycin exhibited efficacy in both mouse and primate models nih.gov. As a radical cure agent in the rhesus monkey model, mirincamycin cured 2 out of 3 animals at a specific dose regimen, whereas clindamycin did not achieve cures in any treated animals at a higher dose regimen over the same duration nih.gov.

Mirincamycin also showed high efficacy against the early liver stages of Plasmodium berghei in mice, with both its cis- and trans-isomers demonstrating 90-100% causal prophylactic activity when administered orally at 3.3 mg/kg/day for 3 days nih.gov.

Table 1: Causal Prophylactic Efficacy of Mirincamycin Isomers against Plasmodium berghei in Mice

| Isomer | Dose Regimen | Efficacy (% Causal Prophylaxis) | Source |

| cis-Mirincamycin | 3.3 mg/kg/day for 3 days (oral) | 90-100% | nih.gov |

| trans-Mirincamycin | 3.3 mg/kg/day for 3 days (oral) | 90-100% | nih.gov |

Assessment of Hypnozoiticidal Effects in Primate Models

The ability of mirincamycin to eliminate hypnozoites, the dormant liver-stage forms of malaria parasites responsible for relapses, was specifically evaluated in primate models. Studies utilizing Plasmodium cynomolgi-infected Rhesus monkeys, which serve as a preclinical model for hypnozoite activity, found that both cis- and trans-mirincamycin failed to eliminate these dormant liver stages nih.gov. When administered at a dose of 80 mg/kg/day orally for 7 days, which generated exposures comparable to those seen clinically, mirincamycin enantiomers did not prevent relapse in any of the four monkeys tested nih.gov.

These findings suggest a lack of correlation between the compound's efficacy against early liver stages of Plasmodium berghei in mice and its anti-hypnozoite activity in primates nih.gov. Consequently, the negative results from P. cynomolgi hypnozoite studies in Rhesus monkeys indicate that mirincamycin is unlikely to possess potential as a clinical agent for preventing malaria relapse nih.gov.

Table 2: Hypnozoite Activity of Mirincamycin Isomers in P. cynomolgi-Infected Rhesus Monkeys

| Isomer | Dose Regimen | Outcome (Relapse Prevention) | Source |

| cis-Mirincamycin | 80 mg/kg/day for 7 days (oral) | Did not prevent relapse | nih.gov |

| trans-Mirincamycin | 80 mg/kg/day for 7 days (oral) | Did not prevent relapse | nih.gov |

Preclinical Pharmacokinetic Research in Animal Models

Absorption and Plasma Concentration Dynamics in Animal Models

Preclinical pharmacokinetic studies were conducted in healthy rhesus monkeys to characterize the absorption and plasma concentration dynamics of mirincamycin isomers nih.govresearchgate.netresearchgate.netnih.gov. Following intravenous (IV) administration, plasma concentrations of both cis- and trans-mirincamycin decreased rapidly within the first 30 minutes nih.gov. After oral dosing, plasma concentrations increased gradually, reaching peak levels approximately 0.5 to 1 hour post-administration (Tmax) nih.govnih.gov.

The absolute oral bioavailability of cis-mirincamycin was determined to be 13.6%, which was slightly higher than that of trans-mirincamycin at 11.7%; however, this difference was not statistically significant nih.govresearchgate.netresearchgate.netnih.gov. Despite similar bioavailabilities, there was a statistically significant difference observed between the area under the concentration-time curve from zero to 48 hours (AUC0–48) for cis-mirincamycin and trans-mirincamycin following oral administration nih.govresearchgate.netresearchgate.netnih.gov. Both isomers exhibited high apparent volumes of distribution, suggesting an extensive distribution into body tissues nih.gov.

Table 3: Key Pharmacokinetic Parameters of Mirincamycin Isomers in Rhesus Monkeys (Oral Administration)

| Parameter | cis-Mirincamycin | trans-Mirincamycin | Significance of Difference (cis vs. trans) | Source |

| Absolute Oral Bioavailability (%) | 13.6 | 11.7 | Not statistically significant | nih.govresearchgate.netresearchgate.netnih.gov |

| Time to Maximum Concentration (Tmax) (hours) | ~0.5-1 | ~0.5-1 | N/A | nih.gov |

| AUC0–48 (Area Under Curve) | Higher | Lower | Statistically significant | nih.govresearchgate.netresearchgate.netnih.gov |

Isomer-Specific Pharmacokinetic Profiles in Preclinical Species

Further differentiation was observed when assessing their antimalarial activity. In vitro studies against the W2 clone of Plasmodium falciparum showed similar 50% inhibitory concentrations (IC50) for both isomers, with cis-mirincamycin at 11,300 nM and trans-mirincamycin at 12,300 nM nih.govresearchgate.netnih.gov. However, when dosed primate plasma was tested ex vivo, both isomers exhibited substantially greater relative potencies compared to their in vitro activities. Specifically, cis-mirincamycin demonstrated approximately 100-fold increased potency, while trans-mirincamycin showed approximately 150-fold increased potency relative to dihydroartemisinin (B1670584) nih.govresearchgate.netnih.gov. This enhanced ex vivo activity, particularly from oral administration in the first 90 minutes, suggests that metabolites formed during first-pass metabolism may play a crucial role nih.govresearchgate.netnih.gov.

Table 4: In Vitro vs. Ex Vivo Antimalarial Activity of Mirincamycin Isomers against P. falciparum W2 Clone

| Compound | Assay Type | IC50 / Relative Potency | Value | Source |

| cis-Mirincamycin | In vitro | IC50 (nM) | 11,300 | nih.govresearchgate.netnih.gov |

| trans-Mirincamycin | In vitro | IC50 (nM) | 12,300 | nih.govresearchgate.netnih.gov |

| cis-Mirincamycin | Ex vivo | Relative Potency | ~100-fold | nih.govresearchgate.netnih.gov |

| trans-Mirincamycin | Ex vivo | Relative Potency | ~150-fold | nih.govresearchgate.netnih.gov |

Investigation of Metabolite Formation and Activity in Animal Models

The pharmacokinetic data revealed evidence suggesting the formation of active metabolites for mirincamycin. The observation that oral ex vivo activity was significantly higher than intravenous activity, particularly within the first 90 minutes post-dosing, points towards the first-pass metabolism of mirincamycin into compounds with blood-stage antimalarial activity nih.govresearchgate.netnih.gov. Identifying the specific metabolic pathways and the resulting metabolites is considered key to further understanding the pharmacological properties of this drug class, which has previously shown liver-stage antimalarial activity nih.govresearchgate.netnih.gov.

While specific metabolites of mirincamycin were not detailed in the reviewed literature, studies on clindamycin, a related compound, indicate that CYP3A4 is a primary enzyme responsible for its degradation, with CYP3A5 playing a minor role nih.gov. The major metabolites of clindamycin, clindamycin sulfoxide (B87167) and n-desmethyl clindamycin, possess antimicrobial activity nih.gov. This suggests a potential pathway for mirincamycin metabolism, where similar enzyme superfamilies could generate active metabolites that contribute to its antimalarial effects nih.gov.

Mechanisms of Resistance to Mirincamycin Hcl

Identification of Molecular Determinants of Resistance in Parasite Strains

Directly identified molecular determinants of resistance specifically for Mirincamycin (B1218800) HCl in Plasmodium strains are not extensively documented in the reviewed literature. Mirincamycin HCl belongs to the lincosamide class of antibiotics, which are known to inhibit protein synthesis. For the related lincosamide, clindamycin (B1669177), resistance is often associated with the Macrolide-Lincosamide-Streptogramin B (MLSB) resistance phenotype, typically mediated by modifications in the ribosomal RNA or ribosomal proteins that affect drug binding researchgate.net. However, specific genetic mutations or alterations conferring resistance to this compound in Plasmodium species have not been explicitly detailed in the provided research findings.

Current research on Plasmodium drug resistance has primarily focused on established antimalarials, identifying key genetic markers such as mutations in the P. falciparum chloroquine (B1663885) resistance transporter (PfCRT) and P. falciparum multidrug resistance 1 (PfMDR1) genes, which are associated with resistance to quinoline-based drugs like chloroquine and mefloquine (B1676156) mdpi.comnih.govnih.govnih.govresearchgate.netekb.eg. Resistance to artemisinins, on the other hand, is predominantly linked to mutations in the Kelch13 (PfK13) gene nih.govekb.egmdpi.comcabidigitallibrary.org. While these markers are well-characterized for other antimalarial classes, their direct involvement in this compound resistance has not been established in the available studies.

Analysis of Cross-Resistance Patterns with Other Antimalarials

Studies investigating the interaction profiles of this compound with other antimalarial drugs have provided insights into potential cross-resistance patterns. Research indicates a significant correlation between the activity of this compound and that of clindamycin and azithromycin (B1666446) nih.govnih.gov. This correlation suggests a potential for cross-resistance or shared mechanisms of resistance between this compound and these other protein synthesis inhibitors nih.govnih.gov.

Conversely, no evidence of an activity correlation, and therefore no indication of cross-resistance, was observed between this compound and several other major antimalarial drugs, including dihydroartemisinin (B1670584) (DHA), mefloquine, quinine, and chloroquine nih.govnih.gov. This suggests that resistance mechanisms developed against these drugs may not confer cross-resistance to this compound.

Table 1: Cross-Resistance Patterns of this compound with Other Antimalarials

| Antimalarial Drug | Correlation with this compound Activity | Evidence of Cross-Resistance |

| Clindamycin | Significant correlation | Potential |

| Azithromycin | Significant correlation | Potential |

| Dihydroartemisinin (DHA) | No evidence of correlation | None observed |

| Mefloquine | No evidence of correlation | None observed |

| Quinine | No evidence of correlation | None observed |

| Chloroquine | No evidence of correlation | None observed |

Investigating Genetic Manipulations in Plasmodium Models Conferring Resistance

The use of genetic manipulation techniques in Plasmodium models is a powerful tool for elucidating drug resistance mechanisms. However, specific studies employing genetic manipulations to induce or investigate resistance to this compound have not been detailed in the provided literature.

While advanced genome editing tools such as CRISPR/Cas9 are increasingly being utilized to study drug resistance in Plasmodium species malariaworld.orgplos.orgfrontiersin.org, these investigations have primarily focused on established antimalarial drugs and their known resistance pathways. For instance, CRISPR/Cas9 has been employed to study resistance markers for mefloquine and other drugs in Plasmodium cynomolgi malariaworld.org, and to investigate resistance to the compound SJ733 by editing the PfATP4 gene in Plasmodium falciparum plos.org. The application of these sophisticated techniques to this compound resistance remains an area for future research.

Compound List:

this compound

Clindamycin

Azithromycin

Dihydroartemisinin (DHA)

Mefloquine

Quinine

Chloroquine

Tafenoquine (B11912) (TQ)

Synergistic Drug Combinations and Interaction Studies with Mirincamycin Hcl

In Vitro and In Vivo Evaluation of Combination Therapies

Studies have investigated the in vitro interaction profiles of Mirincamycin (B1218800) HCl with several key antimalarial drugs, including tafenoquine (B11912) (TQ), dihydroartemisinin (B1670584) (DHA), and chloroquine (B1663885) (CQ). These investigations, conducted using Plasmodium falciparum field isolates and culture-adapted clones, have consistently demonstrated additive to synergistic interaction profiles. Specifically, the geometric mean fractional inhibitory concentration at 50% inhibition (FIC50) values indicated favorable interactions, with values of 0.78 for Mirincamycin HCl with TQ, and 0.80 for combinations with DHA and CQ, respectively nih.govnih.govresearchgate.net. Antagonistic effects were not observed across any of the tested isolates or clones nih.govnih.govresearchgate.net.

The tendency towards synergy was most pronounced with tafenoquine, observed at combination ratios ranging from 1:0.27 to 1:7.2, with a mean ratio of 1:2.7 nih.govnih.gov. For dihydroartemisinin, optimal synergy was noted at much wider ratios, from 1:444.4 to 1:36,000 (mean 1:10,755.5), while for chloroquine, the optimal ratios were between 1:2.7 and 1:216 (mean 1:64.5) nih.govnih.gov.

Beyond in vitro assessments, in vivo studies in animal models have also provided valuable insights. In Plasmodium cynomolgi infections in rhesus monkeys, Mirincamycin demonstrated superior efficacy compared to clindamycin (B1669177) for both prophylaxis and radical cure nih.gov. Furthermore, it was shown to enhance the hypnozoitocidal efficacy of primaquine (B1584692), suggesting that primaquine dosages could potentially be reduced by one-half to two-thirds when co-administered with Mirincamycin nih.gov. Ex vivo evaluations using P. falciparum cultures exposed to primate plasma from dosed monkeys revealed a substantial increase in Mirincamycin's relative potency against the parasite, approximately 100-fold for the cis isomer and 150-fold for the trans isomer compared to dihydroartemisinin researchgate.netnih.gov.

An important finding from interaction studies is the observed activity correlation between this compound and other antibiotics, specifically clindamycin (R = 0.64, P = 0.0002) and azithromycin (B1666446) (R = 0.390, P = 0.040) nih.govnih.govresearchgate.net. This correlation suggests potential shared mechanisms of action or interactions with cellular pathways that are also targeted by these macrolide and lincosamide antibiotics. Conversely, no significant activity correlation was found with dihydroartemisinin, mefloquine (B1676156), quinine, or chloroquine nih.govnih.govresearchgate.net.

Table 1: Summary of In Vitro and Ex Vivo Interaction Data for this compound

| Combination | In Vitro FIC50 (Mean) | Optimal Combination Ratio (Mean) | Ex Vivo Relative Potency (vs. DHA) | Notes |

| This compound + TQ | 0.78 | 1:2.7 | Not specified | Additive to synergistic interaction observed. |

| This compound + DHA | 0.80 | 1:10,755.5 | ~100-150 fold increase | Additive to synergistic interaction observed. |

| This compound + CQ | 0.80 | 1:64.5 | Not specified | Additive to synergistic interaction observed. |

| This compound + Clindamycin | N/A | N/A | N/A | Significant positive activity correlation observed. |

| This compound + Azithromycin | N/A | N/A | N/A | Significant positive activity correlation observed. |

Mechanistic Basis of Synergistic Effects with Established Antimalarial Agents

This compound belongs to the lincosamide class of antibiotics, which are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit nih.govnih.govresearchgate.net. While the precise molecular mechanisms underlying its synergistic effects with antimalarial drugs like DHA and CQ are still under investigation, the observed correlations with clindamycin and azithromycin offer clues. The significant activity correlation with these other antibiotics suggests that this compound may engage with cellular pathways or targets that are also modulated by macrolides and other lincosamides. This shared interaction space could be a key factor in its ability to potentiate the activity of established antimalarials.

Development of Hybrid Molecules and Polymer-Drug Conjugates for Enhanced Efficacy

The development of novel drug delivery systems, including polymer-drug conjugates and hybrid molecules, represents a significant strategy for enhancing the efficacy of antimalarial compounds like this compound. Polymer-drug conjugates involve covalently linking therapeutic molecules to polymeric carriers, offering several advantages such as improved water solubility, enhanced bioavailability, reduced toxicity, and the potential to overcome drug resistance mdpi.comnih.govdovepress.com. Various polymer backbones, including polyaspartamides and polyphosphazenes, have been utilized to create conjugates with antimalarial drugs, demonstrating improved activity compared to their free counterparts researchgate.netmdpi.com.

Research has shown that conjugating antimalarials with antibiotics into polymer matrices can result in synergistic effects, indicating that such formulations can amplify therapeutic outcomes researchgate.net. These advanced delivery systems aim to optimize drug release kinetics and target delivery to infected cells, thereby maximizing therapeutic impact and minimizing off-target effects.

Furthermore, the concept of hybrid molecules, which involves designing single molecules that incorporate multiple pharmacophores with distinct or complementary mechanisms of action, is another promising avenue in antimalarial drug discovery nih.gov. While specific hybrid molecules based on this compound are not detailed in the provided literature, the general strategy of creating such structures for antimalarials has yielded compounds with enhanced antiplasmodial activity and improved resistance profiles nih.gov. The application of these approaches to this compound could lead to next-generation antimalarial agents with superior therapeutic profiles.

Advanced Analytical Methodologies for Mirincamycin Hcl Research

Liquid Chromatography-Mass Spectrometry (LC/MS) for Quantitative Analysis

Liquid Chromatography-Mass Spectrometry (LC/MS) stands as a cornerstone technique for the precise quantitative analysis of chemical compounds. Its ability to separate complex mixtures and then identify and quantify individual components with high sensitivity and selectivity makes it indispensable in pharmaceutical research. For Mirincamycin (B1218800) HCl, LC/MS and its more sensitive variant, LC-MS/MS, are crucial for determining its concentration in diverse matrices, ranging from synthesized materials to biological samples in preclinical studies nih.govijper.orgjapsonline.comrasayanjournal.co.inmdpi.comnih.govscirp.orgmeasurlabs.comjapsonline.comnih.govnih.gov.

LC-MS/MS, in particular, offers enhanced specificity by employing multiple stages of mass analysis, allowing for the targeted detection and quantification of Mirincamycin HCl through the monitoring of specific precursor and product ions. This significantly reduces the potential for interference from other molecules present in the sample nih.govijper.orgjapsonline.comrasayanjournal.co.innih.govscirp.orgmeasurlabs.comjapsonline.comnih.govnih.gov. A method developed for mirfentanil (B37772) hydrochloride, a structurally related compound, successfully utilized LC-MS for its quantitation in human plasma, underscoring the applicability of these techniques for similar analyses nih.gov. The validation of such methods, encompassing parameters like linearity, accuracy, precision, and limits of detection and quantification (LOD/LOQ), is essential to ensure the reliability of the generated data for pharmacokinetic and toxicokinetic studies ijper.orgjapsonline.comrasayanjournal.co.innih.govjapsonline.comnih.govitrlab.comresearchgate.netrrml.ro.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Characterization

High-Performance Liquid Chromatography (HPLC) is a vital analytical tool for assessing the chemical purity of compounds and characterizing any isomeric forms present. For this compound, HPLC methods are critical for identifying and quantifying impurities, thereby ensuring the quality and consistency of synthesized batches moravek.com.

The principle of HPLC involves the separation of compounds based on their differential interactions with a stationary phase within a column and a mobile phase. This separation capability is fundamental to purity testing, allowing researchers to distinguish this compound from potential degradation products or synthetic byproducts moravek.com. By carefully selecting chromatographic conditions, such as specific stationary phases (e.g., C18 columns) and mobile phase compositions, researchers can achieve effective separation and quantification researchgate.netrasayanjournal.co.inresearchgate.netnih.govturkjps.orgnih.gov. Furthermore, HPLC, particularly chiral HPLC, is instrumental in resolving and characterizing isomers, which are molecules with the same chemical formula but different structural arrangements rasayanjournal.co.insigmaaldrich.commtc-usa.comnih.gov. The optimization of parameters like mobile phase composition, flow rate, and column temperature is key to achieving the desired resolution and sensitivity for purity and isomeric analysis moravek.comrasayanjournal.co.innih.govturkjps.orgmtc-usa.comnih.govnih.gov.

Table 1: Representative HPLC Parameters for Compound Analysis

| Technique | Column Type | Mobile Phase Composition | Detection Method | Key Application in Compound Analysis | Reference |

| HPLC | C18 | Acetonitrile/Buffer (50:50) | UV at 254 nm | Purity, Stability Testing | nih.gov |

| HPLC | C18 | Methanol/Water (35:65) | Fluorescence | Purity, Pharmacokinetic Studies | nih.gov |

| RP-HPLC | C18 | Acetonitrile/0.05% o-phosphoric acid (50:50) | UV | Stability, Assay of Formulations | turkjps.org |

| HPLC | C18 | Acetonitrile/0.1% formic acid (45:55) | LC-MS/MS | Impurity Quantification | rasayanjournal.co.in |

Spectroscopic Techniques (IR, NMR) for Structural Elucidation of Synthetic Products

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable techniques for the structural elucidation of synthesized compounds, providing critical information about their molecular architecture. IR spectroscopy identifies functional groups by detecting the absorption of specific infrared frequencies corresponding to the vibrational modes of chemical bonds sci-hub.selibretexts.orgsavemyexams.com. Characteristic absorption bands can confirm the presence of key functional groups within the this compound molecule. NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, offers detailed insights into the chemical environment and connectivity of atoms, enabling the confirmation of synthesized structures rsc.orgnews-medical.netmsu.eduslideshare.netmdpi.comchemrxiv.orgnih.govresearchgate.net. For instance, studies have confirmed the structures of synthesized compounds using NMR, where specific chemical shifts and splitting patterns provided definitive evidence of molecular architecture rsc.orgmdpi.com. These techniques are often used in conjunction with mass spectrometry for comprehensive structural characterization slideshare.netasm.org. Emerging machine learning approaches are also being developed to integrate data from multiple spectroscopic techniques for enhanced structure elucidation chemrxiv.orgnih.gov.

Table 2: Spectroscopic Techniques for Structural Characterization

| Technique | Primary Information Gained | Application in this compound Research | Reference |

| IR | Functional group identification | Confirmation of characteristic bonds in synthesized products | sci-hub.selibretexts.orgsavemyexams.comasm.org |

| NMR (¹H, ¹³C) | Molecular connectivity, chemical environment | Structural elucidation, confirmation of synthesized compounds | rsc.orgnews-medical.netmsu.edumdpi.comchemrxiv.orgresearchgate.netasm.org |

Bioanalytical Methods for this compound Quantification in Preclinical Biological Matrices

The accurate quantification of this compound in biological matrices, such as plasma, serum, or tissue homogenates, is fundamental for preclinical pharmacokinetic (PK) and toxicokinetic (TK) studies. Bioanalytical methods must be highly sensitive, selective, and robust to reliably measure drug concentrations within these complex biological environments.

LC-MS/MS is the predominant technique for bioanalysis due to its superior sensitivity and specificity, enabling the detection of analytes at very low concentrations ijper.orgjapsonline.comnih.govscirp.orgmeasurlabs.comnih.govnih.govitrlab.comresearchgate.netnih.govresearchgate.netveedalifesciences.com. Preclinical bioanalytical methods typically involve sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to isolate the analyte from the biological matrix ijper.orgnih.govscirp.orgitrlab.comlenus.ie. The extracted samples are then analyzed using HPLC coupled with tandem mass spectrometry. Rigorous method validation, adhering to regulatory guidelines, is critical and includes assessment of linearity, accuracy, precision, selectivity, stability, and matrix effects japsonline.comnih.govnih.govresearchgate.netrrml.ronih.govnih.gov. These validated methods are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in preclinical models, providing vital data for drug development ijper.orgjapsonline.comitrlab.comresearchgate.netnih.govresearchgate.netveedalifesciences.comnih.gov.

Table 3: Bioanalytical Methodologies for Preclinical Quantification

| Technique | Sample Preparation Methods | Detection Method | Key Application in Preclinical Studies | Reference |

| LC-MS/MS | SPE, LLE, PPT | Tandem Mass Spectrometry | Pharmacokinetic/Toxicokinetic studies, drug concentration measurement in biological fluids | ijper.orgjapsonline.comnih.govscirp.orgnih.govnih.govitrlab.comresearchgate.netnih.govresearchgate.netveedalifesciences.com |

| LC-MS | Solid-phase extraction | Mass Spectrometry | Quantitative analysis in biological samples | nih.gov |

Compound List:

this compound

Lincomycin hydrochloride

Mirfentanil hydrochloride

Venlafaxine

O-desmethylvenlafaxine

O,N-didesmethylvenlafaxine

Amikacin

Clarithromycin

Ivermectin

Selegiline HCl

Lignocaine hydrochloride

Ketoprofen

Hydrocortisone

Amantadine

Retinoic acid (RA)

All-trans-RA (atRA)

13-cis-RA

Daclatasvir (DCV)

Pazopanib hydrochloride

2,3-dimethyl-2H-indazole-6-amine

Clomipramine hydrochloride

Morphine

MDMA

Ketamine

Imeglimin HCL

4-Chlorophenylhydrazine hydrochloride (4-CPH)

2-Chlorophenylhydrazine hydrochloride (2-CPH)

3-Chlorophenylhydrazine hydrochloride (3-CPH)

4-Chloroaniline

Cabazitaxel

Docetaxel

Doxorubicin

Etoposide

Irinotecan

Methotrexate

Paclitaxel

Topotecan

Aliskiren

Maprotiline

Serotonin

5-HIAA

Dopamine

Lycorine

Galantamine

Mirtazapine

Colistin

Rosuvastatin

R-Bicalutamide

23 Alkaloids

4-Chloroaniline

Q & A

Basic Research Questions

Q. What experimental strategies are recommended to determine the mechanism of action of Mirincamycin HCl in bacterial models?

- Begin with in vitro assays (e.g., time-kill kinetics, minimum inhibitory concentration [MIC] determination) to assess bactericidal vs. bacteriostatic effects .

- Validate findings using in vivo infection models (e.g., murine sepsis) with controlled variables like dosing frequency and bacterial load .

- Incorporate transcriptomic or proteomic profiling to identify pathways perturbed by this compound, cross-referencing with known lincosamide targets (e.g., 50S ribosomal subunit inhibition) .

Q. How should researchers design dose-response studies for this compound to balance efficacy and toxicity?

- Use logarithmic dosing ranges (e.g., 0.1–100 μM) in cell-based assays to establish EC₅₀/IC₅₀ values .

- Include positive controls (e.g., clindamycin) and negative controls (vehicle-only) to contextualize results .

- For in vivo studies, apply allometric scaling from preclinical species to humans, adjusting for pharmacokinetic differences (e.g., protein binding, clearance rates) .

Q. What are the best practices for synthesizing and characterizing this compound to ensure batch consistency?

- Document synthetic routes (e.g., semi-synthetic modification of lincomycin) with HPLC purity thresholds (>95%) and mass spectrometry verification .

- Characterize physicochemical properties (e.g., solubility, stability in buffer systems) under conditions relevant to intended assays .

- Share raw spectral data (e.g., NMR, IR) in supplementary materials for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

- Conduct systematic reviews of existing data to identify confounding variables (e.g., pH-dependent solubility, host immune interactions) using PRISMA guidelines .

- Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure (AUC/MIC ratios) with therapeutic outcomes .

- Explore biofilm penetration assays or intracellular infection models to mimic in vivo niches where efficacy may differ .

Q. What methodologies are optimal for elucidating this compound’s resistance mechanisms in multidrug-resistant pathogens?

- Use whole-genome sequencing of serial-passage mutants to identify mutations in target genes (e.g., 23S rRNA, ribosomal proteins) .

- Quantify efflux pump activity via fluorometric assays (e.g., ethidium bromide accumulation) with/without efflux inhibitors .

- Cross-reference resistance profiles with public databases (e.g., CARD, PATRIC) to assess novelty .

Q. How should researchers integrate multi-omics data to predict this compound’s off-target effects?

- Combine RNA-seq (host/pathogen transcriptomes) and metabolomics (LC-MS) to map drug-induced perturbations .

- Apply network pharmacology tools (e.g., STRING, Cytoscape) to identify hub genes/proteins linked to adverse outcomes .

- Validate predictions using CRISPR-Cas9 knockouts or siRNA silencing in relevant cell lines .

Q. What statistical approaches are recommended for analyzing heterogeneous responses to this compound across bacterial strains?

- Employ mixed-effects models to account for strain-specific variability in MIC distributions .

- Use hierarchical clustering or principal component analysis (PCA) to subgroup strains by resistance patterns .

- Report 95% confidence intervals and effect sizes to quantify uncertainty in efficacy claims .

Methodological Guidance

- Data Contradictions : Always contextualize discrepancies using sensitivity analyses (e.g., subgroup stratification, meta-regression) .

- Experimental Replication : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, including raw datasets and code .

- Literature Reviews : Use MeSH terms (e.g., "lincosamides/pharmacology," "anti-bacterial agents/chemistry") in PubMed/EMBASE searches, with filters for preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.